Phenyl 4-formylbenzenesulfonate

Description

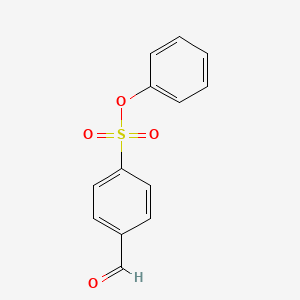

Phenyl 4-formylbenzenesulfonate is a sulfonate ester characterized by a phenyl group attached to a benzenesulfonate moiety with a formyl (-CHO) substituent at the para position. Its sulfonate group contributes to solubility and stability, though the phenyl esterification reduces aqueous solubility compared to ionic sulfonate salts.

Properties

CAS No. |

106939-96-2 |

|---|---|

Molecular Formula |

C13H10O4S |

Molecular Weight |

262.28 g/mol |

IUPAC Name |

phenyl 4-formylbenzenesulfonate |

InChI |

InChI=1S/C13H10O4S/c14-10-11-6-8-13(9-7-11)18(15,16)17-12-4-2-1-3-5-12/h1-10H |

InChI Key |

NRGXLLCVKBQWMI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)C=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of Phenyl 4-formylbenzenesulfonate typically involves the reaction of phenol with 4-formylbenzenesulfonyl chloride. This reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the sulfonate ester. The reaction conditions generally include the use of an organic solvent like acetone and maintaining a controlled temperature to ensure optimal yield .

Chemical Reactions Analysis

Phenyl 4-formylbenzenesulfonate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Phenyl 4-formylbenzenesulfonate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of Phenyl 4-formylbenzenesulfonate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The sulfonate group can enhance the solubility and stability of the compound, facilitating its interaction with biological molecules .

Comparison with Similar Compounds

Key Comparative Insights:

Substituent Effects :

- Electron-Withdrawing Groups : The formyl group (-CHO) increases electrophilicity, enhancing reactivity in coupling reactions (e.g., azo dye formation in spectrophotometry ). Bromine in phenyl 4-bromobenzenesulfonate adds steric bulk and alters electronic properties, reducing reactivity but improving stability.

- Sulfonate Variations : Sodium 4-formylbenzenesulfonate’s ionic nature grants high water solubility, whereas phenyl esters (e.g., 4-formylphenyl 4-methylbenzenesulfonate ) are more lipophilic, favoring organic-phase reactions.

Applications: Sodium 4-formylbenzenesulfonate was historically used in polyurethane synthesis but is now discontinued . Phenyl-substituted analogs (e.g., 4-formylphenyl methanesulfonate ) are valued in specialty chemical synthesis due to their stability and tunable reactivity.

Analytical Methods: Spectrophotometric techniques, such as azo dye coupling at 510 nm , could theoretically apply to this compound for quantification, given its aromatic and formyl groups.

Biodegradability: Sodium 4-formylbenzenesulfonate is metabolized by Hydrogenophaga atypical strain QY7-2 via dehydrogenase enzymes (TsaD/TsaC homologs) , suggesting environmental compatibility. Phenyl esters likely require harsher conditions for degradation.

Research Findings and Data Tables

Table 1: Spectrophotometric Performance of Azo Dye Methods (Applicable to Sulfonates)

Table 2: Comparative Reactivity of Sulfonate Derivatives

| Compound | Reactivity with Diazonium Salts | Solubility in Water | Thermal Stability |

|---|---|---|---|

| Sodium 4-formylbenzenesulfonate | High (ionic interaction) | High | Moderate |

| Phenyl 4-bromobenzenesulfonate | Low (steric hindrance) | Low | High |

| 4-Formylphenyl Methanesulfonate | Moderate | Moderate | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.